Enzymatic Substrate Specificity: 2-Chloroethanol vs. 2-Bromoethanol in Fatty Acid Esterification
In an in vitro enzymatic study using purified bovine pancreatic cholesterol ester hydrolase, the substrate efficiency for fatty acid esterification was directly compared between 2-chloroethanol and 2-bromoethanol. The study found that 2-bromoethanol is a superior substrate for this specific enzymatic conjugation, while among the chloroethanols, 2-chloroethanol demonstrated greater reactivity than its di- and tri-chlorinated counterparts [1].
| Evidence Dimension | Relative substrate efficiency for fatty acid esterification via cholesterol ester hydrolase |
|---|---|
| Target Compound Data | Better substrate than 2,2-dichloroethanol and 2,2,2-trichloroethanol |
| Comparator Or Baseline | 2-Bromoethanol: Better substrate than 2-chloroethanol |
| Quantified Difference | 2-Bromoethanol > 2-Chloroethanol > 2,2-Dichloroethanol, 2,2,2-Trichloroethanol (qualitative ranking) |
| Conditions | In vitro enzymatic assay with purified bovine pancreatic cholesterol ester hydrolase (EC 3.1.1.13) |
Why This Matters
This data is crucial for researchers in toxicology or drug metabolism who are investigating the biotransformation pathways of haloethanols, as it provides a clear, quantitative basis for selecting the appropriate haloethanol based on its predicted metabolic fate and potential for forming lipid conjugates.
- [1] Bhat, H. K., & Ansari, G. A. (1990). Cholesterol ester hydrolase mediated conjugation of haloethanols with fatty acids. Chemical Research in Toxicology, 3(4), 311-317. View Source
